2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
Description
2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, a methoxybenzyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C28H35N3O4S |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
2-[1-cyclohexyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H35N3O4S/c1-3-17-35-24-15-11-21(12-16-24)29-26(32)18-25-27(33)31(22-7-5-4-6-8-22)28(36)30(25)19-20-9-13-23(34-2)14-10-20/h9-16,22,25H,3-8,17-19H2,1-2H3,(H,29,32) |
InChI Key |
WWGAALHIEKWSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and subsequent functionalization with the cyclohexyl and methoxybenzyl groups. Common reagents used in these reactions include cyclohexylamine, 4-methoxybenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thioxoimidazolidinone derivatives.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxoimidazolidinone core may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Thioxoimidazolidinone derivatives: Compounds with this core structure are known for their diverse chemical reactivity and potential therapeutic applications.
Uniqueness
2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thioxoimidazolidin core, which is known for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.50 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 73.769 Ų |
| Hydrogen Bond Acceptors | 10 |
Antioxidant Properties
Recent studies have indicated that derivatives of thioxoimidazolidin compounds exhibit significant antioxidant activity. For instance, compounds structurally similar to our target compound have shown the ability to reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels in vitro, suggesting a potential mechanism for their protective effects against oxidative stress .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production, and its inhibition can lead to therapeutic applications in skin whitening and treatment of hyperpigmentation disorders. The compound was evaluated for its tyrosinase inhibitory activity, revealing an IC50 value comparable to established inhibitors like kojic acid. Specifically, studies showed that related compounds within the same structural family inhibited tyrosinase with IC50 values ranging from 1 to 5 µM .
Anti-Melanogenic Effects
In cellular assays using B16F10 melanoma cells, the compound demonstrated concentration-dependent inhibition of melanin production. This effect was attributed to the suppression of tyrosinase activity as well as the downregulation of melanogenesis-associated proteins and genes . The anti-melanogenic effect is crucial for developing skin-lightening agents.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Tyrosinase Inhibition : Binding studies indicate that the compound interacts with the active site of tyrosinase, preventing substrate access.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.
- Gene Expression Modulation : The compound appears to influence gene expression related to melanogenesis, further supporting its anti-melanogenic properties .
Case Studies and Research Findings
Several studies have focused on related compounds within the thioxoimidazolidin class:
- Study 1 : A derivative exhibited an IC50 of 1.03 µM against mushroom tyrosinase, outperforming traditional inhibitors .
- Study 2 : In vivo studies demonstrated reduced melanin levels in animal models treated with similar compounds, reinforcing their potential as therapeutic agents for skin disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
